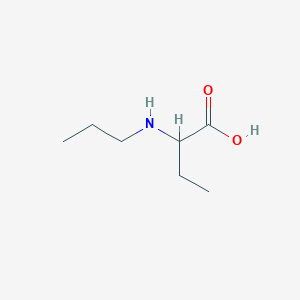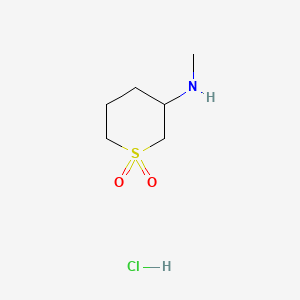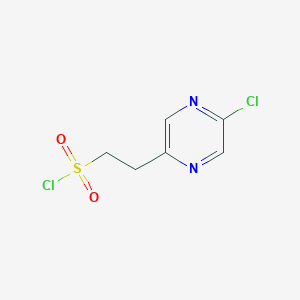
2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride is a chemical compound with the molecular formula C6H6Cl2N2O2S and a molecular weight of 241.10 g/mol . It is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride typically involves the reaction of 5-chloropyrazine with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with compounds containing double or triple bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines, and solvents like dichloromethane. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamide derivatives .
Wissenschaftliche Forschungsanwendungen
2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide compounds.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is investigated for its potential use in the development of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial applications
Wirkmechanismus
The mechanism of action of 2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is attributed to the presence of the sulfonyl chloride group, which is highly electrophilic and readily undergoes nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Bromopyrazin-2-YL)ethanesulfonyl chloride
- 2-(5-Fluoropyrazin-2-YL)ethanesulfonyl chloride
- 2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride
Uniqueness
2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride is unique due to the presence of the chlorine atom on the pyrazine ring, which influences its reactivity and the types of reactions it can undergo. This makes it distinct from other similar compounds that may have different substituents on the pyrazine ring .
Eigenschaften
Molekularformel |
C6H6Cl2N2O2S |
|---|---|
Molekulargewicht |
241.09 g/mol |
IUPAC-Name |
2-(5-chloropyrazin-2-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C6H6Cl2N2O2S/c7-6-4-9-5(3-10-6)1-2-13(8,11)12/h3-4H,1-2H2 |
InChI-Schlüssel |
XSGFMSOQMQXFEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=N1)Cl)CCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13598032.png)
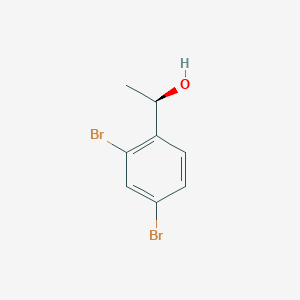



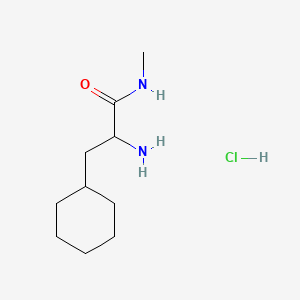
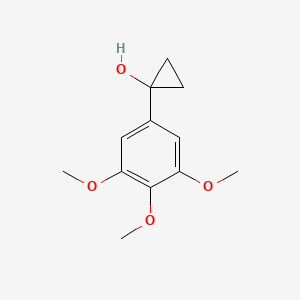

![rac-methyl2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetatehydrochloride](/img/structure/B13598079.png)

![Benzene, 1-[(difluoromethyl)thio]-3-isocyanato-](/img/structure/B13598094.png)
